molecular formula C10H16ClNO2 B6219360 2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride CAS No. 2751621-74-4

2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride

Cat. No.: B6219360
CAS No.: 2751621-74-4
M. Wt: 217.69 g/mol
InChI Key: MHJVBEHMCCJUHB-UHFFFAOYSA-N
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Description

2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride is a complex organic compound with the molecular formula C10H16ClNO2. This compound is characterized by its unique tricyclic structure, which includes a nitrogen atom integrated into the ring system. It is commonly used in various chemical and pharmaceutical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azatricyclo[3311,3,7]decane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from simpler organic molecules One common method includes the cyclization of a suitable precursor under acidic conditions to form the tricyclic core

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, typically reducing the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
  • 2-Azabicyclo[3.3.0]octane-1-carboxylic acid hydrochloride

Uniqueness

2-Azatricyclo[3.3.1.1,3,7]decane-1-carboxylic acid hydrochloride is unique due to its tricyclic structure, which provides distinct chemical and biological properties compared to other similar compounds. Its stability and reactivity make it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of 2-azatricyclo[3311,3,7]decane-1-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2751621-74-4

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-azatricyclo[3.3.1.13,7]decane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c12-9(13)10-4-6-1-7(5-10)3-8(2-6)11-10;/h6-8,11H,1-5H2,(H,12,13);1H

InChI Key

MHJVBEHMCCJUHB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(N3)C(=O)O.Cl

Purity

95

Origin of Product

United States

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